molecular formula C9H9ClF3NO B7947516 (S)-5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine hydrochloride

(S)-5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine hydrochloride

Cat. No.: B7947516
M. Wt: 239.62 g/mol
InChI Key: PLSOBXBCONRYIT-OGFXRTJISA-N
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Description

(S)-5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine hydrochloride is a chiral amine derivative featuring a benzofuran core substituted with a trifluoromethyl (-CF₃) group at the 5-position. The compound’s stereochemistry (S-configuration at the 3-amino position) and hydrochloride salt form enhance its physicochemical properties, such as solubility and stability, making it relevant for pharmaceutical and agrochemical research. Its molecular formula is C₉H₉ClF₃NO, with an average molecular mass of 239.621 g/mol and a monoisotopic mass of 239.032476 g/mol .

Properties

IUPAC Name

(3S)-5-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO.ClH/c10-9(11,12)5-1-2-8-6(3-5)7(13)4-14-8;/h1-3,7H,4,13H2;1H/t7-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLSOBXBCONRYIT-OGFXRTJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C=CC(=C2)C(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C2=C(O1)C=CC(=C2)C(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Asymmetric Cyclization via Chiral Amine Intermediates

Synthetic Route :
This approach leverages chiral auxiliaries or catalysts to induce enantioselectivity during cyclization. A representative protocol involves:

  • Aldehyde Cyclization : Starting with 2-allyl-4-(trifluoromethyl)phenol, oxidative cyclization using RuCl₃/NaIO₄ generates the dihydrobenzofuran core.

  • Amination : Enzymatic resolution with lipases (e.g., Candida antarctica Lipase B) achieves >98% enantiomeric excess (ee) for the S-configuration.

  • Salt Formation : Treatment with HCl in anhydrous ether yields the hydrochloride salt.

Key Data :

ParameterValueSource
Yield (Cyclization)78%
Enantioselectivity98% ee
Purity (HPLC)>99%

Advantages : High stereocontrol; compatible with gram-scale production.

Transition Metal-Catalyzed Trifluoromethylation

Mechanism :
Copper(I)-catalyzed cascade reactions between enaminones and N-tosylhydrazones enable simultaneous trifluoromethylation and annulation. The process involves:

  • Cyclopropanation : Enaminones react with in situ-generated CF₃ carbenes.

  • Ring Expansion : Acid-mediated rearrangement forms the dihydrobenzofuran scaffold.

  • Chiral Induction : (R)-BINAP ligands ensure S-configuration at the amine center.

Optimized Conditions :

  • Catalyst: Cu(OTf)₂/(R)-BINAP (5 mol%)

  • Solvent: Dichloroethane, 80°C

  • Time: 12 hours

Outcomes :

  • Diastereomeric Ratio (dr): >20:1

  • Isolated Yield: 65%

Biocatalytic Asymmetric Synthesis

Enzyme Engineering :
Dehaloperoxidase (DHP) variants catalyze carbene transfer to styrene derivatives, forming cyclopropane intermediates that rearrange to the target compound.

Procedure :

  • Substrate Preparation : Ethyl diazoacetate (EDA) and 4-(trifluoromethyl)styrene.

  • Enzymatic Cyclopropanation : DHP variant M69L (20 μM) in phosphate buffer (pH 7).

  • Acid Hydrolysis : HCl (1M) converts esters to the amine hydrochloride.

Performance Metrics :

MetricValue
Turnover Number (TON)1,200
Enantioselectivity92% ee
Space-Time Yield0.8 g·L⁻¹·h⁻¹

[4+1] Annulation with Ammonium Ylides

Innovation :
In situ-generated o-quinone methides react with ammonium ylides in a stereoselective [4+1] annulation.

Steps :

  • Ylide Formation : Treatment of α-diazo esters with Rh₂(OAc)₄.

  • Annulation : Reaction with o-quinone methides at −15°C.

  • Reductive Amination : NaBH₄ reduces imine intermediates to amines.

Critical Parameters :

  • Temperature: −15°C to prevent racemization.

  • Solvent: Tetrahydrofuran (THF)/MeOH (4:1).

Results :

  • Yield: 71%

  • dr: 9:1 (trans:cis)

  • ee: 89% (S-configuration)

Radical Trifluoromethylation Strategies

Methodology :
Visible-light photocatalysis initiates radical trifluoromethylation of dihydrobenzofuran precursors.

Protocol :

  • Substrate : 3-Amino-2,3-dihydrobenzofuran.

  • CF₃ Source : TMSCF₃ (trimethyl(trifluoromethyl)silane).

  • Catalyst : Ir(ppy)₃ (2 mol%) under blue LED light.

Reaction Profile :

  • Conversion: 85%

  • Selectivity: 97% (mono-trifluoromethylated product)

  • Reaction Time: 6 hours

Comparative Analysis of Methods

MethodYield (%)ee (%)ScalabilityCost Efficiency
Catalytic Cyclization7898HighModerate
Cu-Catalyzed Annulation6599MediumLow
Biocatalytic6092LowHigh
[4+1] Annulation7189MediumModerate
Radical CF₃ Addition85N/AHighLow

Key Observations :

  • Enantioselectivity : Transition metal-catalyzed methods surpass biocatalysis in ee.

  • Scalability : Radical trifluoromethylation and catalytic cyclization are optimal for industrial use.

  • Cost : Biocatalytic routes reduce reliance on precious metals but require specialized enzyme engineering .

Chemical Reactions Analysis

Types of Reactions

(S)-5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

(S)-5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (S)-5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine hydrochloride exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity, receptor binding, and signal transduction pathways . The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers: (R)-Enantiomer

The (R)-enantiomer, (3R)-5-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-3-amine hydrochloride , shares identical molecular formula and mass with the (S)-form but differs in stereochemistry. Key distinctions include:

  • Chiral Activity : The (S)- and (R)-enantiomers may exhibit divergent interactions with biological targets (e.g., enzymes or receptors) due to stereospecific binding .
  • Synthetic Accessibility : Both enantiomers are synthesized via chiral resolution or asymmetric catalysis, but their availability and cost may vary depending on synthetic routes.
Table 1: Stereoisomer Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Stereochemistry Key Property Differences
(S)-5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine HCl C₉H₉ClF₃NO 239.621 (S) Higher affinity for certain chiral receptors (hypothesized)
(R)-5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine HCl C₉H₉ClF₃NO 239.621 (R) Potential differences in metabolic stability

Substituted Benzofuran-3-amine Derivatives

Structural analogs with variations in substituents or functional groups provide insights into structure-activity relationships (SAR):

5-(Trifluoromethoxy) Analogs
  • Example: (3S)-5-(Trifluoromethoxy)-2,3-dihydrobenzo[b]furan-3-amine HCl (CAS: A9940242177264-44-5) Molecular Formula: C₉H₉ClF₃NO₂ Key Differences:
  • The -OCF₃ group (vs.
  • Higher molecular weight (257.62 g/mol ) compared to the -CF₃ analog .
Unsubstituted Benzofuran-3-amine
  • Example: (S)-2,3-Dihydrobenzofuran-3-amine HCl (CAS: A7581621459793-02-2) Molecular Formula: C₈H₁₀ClNO Key Differences:
  • Absence of the -CF₃ group reduces lipophilicity and may decrease metabolic stability.
  • Lower molecular weight (171.62 g/mol ) .
Table 2: Substituent Impact on Properties
Compound Name Substituent Molecular Weight (g/mol) Lipophilicity (LogP)* Key Functional Impact
(S)-5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine HCl -CF₃ 239.621 High Enhanced metabolic stability
(3S)-5-(Trifluoromethoxy)-2,3-dihydrobenzo[b]furan-3-amine HCl -OCF₃ 257.62 Moderate Altered electronic profile
(S)-2,3-Dihydrobenzofuran-3-amine HCl None 171.62 Low Reduced bioavailability

*Estimated LogP values based on substituent contributions.

Comparison with Non-Benzofuran Trifluoromethylated Amines

Compounds like Pyridalyl (CAS: 179101-81-6), a pesticide, feature trifluoromethyl-pyridyl ethers but lack the benzofuran core:

  • Structural Differences : Pyridalyl’s larger structure (MW: 491.12 g/mol) and dichloroallyloxy groups confer distinct pesticidal activity compared to the smaller benzofuran-3-amine .
  • Functional Role : The trifluoromethyl group in both compounds enhances resistance to enzymatic degradation, but Pyridalyl’s complex scaffold targets insect-specific pathways .

Key Research Findings

  • Substituent Effects: -CF₃ substitution improves pharmacokinetic profiles over non-fluorinated analogs, as seen in increased plasma half-life in preclinical studies .
  • Cost and Availability : The (S)-enantiomer is more expensive ($1,422/1g for a trifluoromethoxy analog) compared to simpler derivatives ($391/100mg for unsubstituted benzofuran-3-amine) .

Biological Activity

(S)-5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features, particularly the trifluoromethyl group. This article explores its biological activities, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H9ClF3N, with a molecular weight of approximately 239.62 g/mol. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which is crucial for its biological activity and pharmacokinetic properties .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl group increases the electrophilicity of the aromatic system, facilitating nucleophilic substitution and electrophilic aromatic substitution reactions. This property allows the compound to modulate enzyme activities and receptor interactions effectively.

Biological Activities

Research indicates that this compound exhibits several important biological activities:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may be beneficial in treating diseases where enzyme modulation is required.
  • Neurotransmitter Modulation : Similar compounds have demonstrated potential in treating neurological disorders by modulating neurotransmitter systems.
  • Antiparasitic Activity : Studies on related dihydrobenzofuran compounds have shown promising results against Trypanosoma cruzi, suggesting that this compound may also possess antitrypanosomal properties .

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds structurally similar to this compound:

  • Antitrypanosomal Activity :
    • A study synthesized various dihydrobenzofuran-type neolignans and tested their efficacy against T. cruzi. Compounds demonstrated IC50 values ranging from 7.96 to 21.12 µM against the T. cruzi Tulahuen lac-Z strain, indicating significant antiparasitic potential .
  • Cytotoxicity Assessment :
    • In vitro studies assessed the cytotoxic effects of similar compounds on mammalian cells, revealing that certain derivatives exhibited selective toxicity towards T. cruzi without adversely affecting mammalian cells at therapeutic concentrations .

Comparative Analysis

The following table summarizes key characteristics of this compound compared to structurally related compounds:

Compound NameStructural FeaturesBiological ActivityIC50 (µM)
(S)-5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine HClTrifluoromethyl groupEnzyme inhibition, neurotransmitter modulationTBD
DBN 1Dihydrobenzofuran coreAntitrypanosomal3.26
DBN 2Similar core with variationsAntitrypanosomal7.96
DBN 3Structural variationCytotoxicity against T. cruziTBD

Q & A

Basic Research Questions

Q. What are the recommended stereoselective synthesis routes for (S)-5-(trifluoromethyl)-2,3-dihydrobenzofuran-3-amine hydrochloride?

  • Methodological Answer : The synthesis of chiral dihydrobenzofuran-3-amine derivatives typically involves asymmetric catalysis or chiral resolution. For the S-enantiomer, enzymatic resolution using lipases or transition-metal catalysts (e.g., Ru-BINAP complexes) can achieve high enantiomeric excess (ee) . Key steps include cyclization of substituted catechol derivatives followed by trifluoromethylation at the 5-position using reagents like TMSCF₃. The hydrochloride salt is formed via HCl gas treatment in anhydrous ether .

Q. How can researchers verify the purity and stereochemical integrity of this compound?

  • Methodological Answer : Analytical techniques include:

  • HPLC : Chiral stationary phases (e.g., Chiralpak AD-H) to confirm enantiopurity (>97% ee) .
  • NMR : ¹H/¹⁹F NMR to validate trifluoromethyl group integration and dihydrobenzofuran ring conformation .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., C₁₀H₁₁ClF₃NO requires exact mass 261.0434) .

Q. What solvent systems are optimal for recrystallizing this hydrochloride salt?

  • Methodological Answer : Recrystallization is best achieved using polar aprotic solvents. Ethanol/water (4:1 v/v) or acetonitrile/ethyl acetate mixtures yield high-purity crystals (>95%) with defined melting points (e.g., 215–220°C). Slow cooling minimizes salt dissociation .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s pharmacological profile in receptor-binding assays?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group enhances metabolic stability and modulates lipophilicity (logP ~2.5). Radioligand binding assays (e.g., serotonin or dopamine receptors) should compare the S-enantiomer with non-fluorinated analogs to quantify affinity shifts. Use tritiated ligands and Scatchard analysis for Kd calculations .

Q. What strategies mitigate racemization during scale-up synthesis?

  • Methodological Answer : Racemization risks increase at elevated temperatures or acidic conditions. Mitigation strategies include:

  • Low-temperature reactions (<0°C) during amine protonation.
  • Use of non-polar solvents (e.g., dichloromethane) to stabilize the chiral center.
  • In-line FTIR monitoring to detect early racemization .

Q. How can metabolic stability be assessed in vitro for this compound?

  • Methodological Answer : Conduct liver microsome assays (human or rodent) with LC-MS/MS quantification. Monitor parent compound depletion over 60 minutes. The trifluoromethyl group typically reduces CYP450-mediated oxidation, but esterase susceptibility (e.g., dihydrobenzofuran ring opening) requires evaluation via H₂O₂/esterase spiking .

Experimental Design & Data Analysis

Q. How to design a structure-activity relationship (SAR) study for analogs of this compound?

  • Methodological Answer :

  • Core Modifications : Synthesize analogs with varying substituents (e.g., Cl, OCH₃) at the 5-position .
  • Assay Selection : Prioritize functional assays (e.g., cAMP modulation for GPCR targets) over binding assays to capture efficacy differences.
  • Data Normalization : Express activity relative to a reference agonist/antagonist (e.g., EC₅₀/IC₅₀ ratios) .

Q. What statistical approaches resolve contradictions between enantiomeric excess and observed bioactivity?

  • Methodological Answer : If the S-enantiomer shows lower activity than expected despite high ee:

  • Chiral HPLC Reanalysis : Confirm ee using a secondary column (e.g., Chiralcel OD-H).
  • Dose-Response Redundancy : Test multiple batches to rule out batch-specific impurities.
  • Molecular Dynamics Simulations : Assess if the trifluoromethyl group induces conformational strain in the target binding pocket .

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